N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide
Overview
Description
N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.16885622 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Computational and Pharmacological Evaluation
Research has explored the computational and pharmacological potential of derivatives related to 1,3,4-oxadiazole, such as N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide. These compounds, including various oxadiazole derivatives, have been investigated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. For example, compound a3 in a study showed moderate inhibitory effects across all assays, while others demonstrated good affinity for cyclooxygenase-2 and 5-lypoxygenase, correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).
Antimicrobial Evaluation
Another study synthesized and evaluated a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, closely related to the compound . These were screened for antimicrobial and hemolytic activity. Many of these compounds showed activity against selected microbial species and possessed less toxicity, indicating potential for biological screening and application (Gul et al., 2017).
Anticancer Properties
In a related study, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity on various human cell lines. Among these, some compounds displayed significant cytotoxicity, indicating their potential as anticancer agents (Vinayak et al., 2014).
NMR Study of Oxadiazole Derivatives
An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was conducted. This research is relevant as it provides insights into the structural and chemical properties of oxadiazole derivatives, which can be crucial for understanding the behavior of similar compounds in biological systems (Ying-jun, 2012).
Properties
IUPAC Name |
N-[4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-31-22-11-7-5-9-20(22)25-27-24(28-32-25)17-12-14-19(15-13-17)26-23(29)16-18-8-4-6-10-21(18)30-2/h4-15H,3,16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHCVPZPMZIXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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